5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURKKEXQAAFGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the fluorophenyl group, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has been studied for its antimicrobial properties. It is structurally related to linezolid, an established antibiotic used to treat Gram-positive bacterial infections. The compound exhibits:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant activity against various bacterial strains, including resistant strains. Its mechanism often involves inhibition of bacterial protein synthesis.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal tested the efficacy of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound showed promising antibacterial activity comparable to linezolid .
- Structure-Activity Relationship (SAR) : Research investigating the structural modifications of oxazolidinones highlighted that substituents on the aromatic rings significantly affect antibacterial potency. The presence of fluorine at the para position enhances lipophilicity and membrane permeability, contributing to improved bioactivity .
Therapeutic Potential
Given its antibacterial properties, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has potential applications in:
- Treatment of Infections : Particularly in cases where traditional antibiotics fail due to resistance.
- Pharmaceutical Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other oxazolidinones.
Biological Activity
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily recognized for their antibacterial properties. This compound features an aminomethyl group and a fluorophenyl group, contributing to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial effects and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
| Molecular Formula | C10H12FN2O2 |
| CAS Number | 1177340-06-5 |
| Molecular Weight | 202.22 g/mol |
The primary mechanism of action for 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid and tedizolid, which are known for their effectiveness against resistant bacterial strains.
Antibacterial Activity
Research indicates that 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Streptococcus pneumoniae | 32 |
These results suggest that this compound could serve as a promising candidate in the development of new antibacterial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxazolidinones, including our compound of interest:
- Antibacterial Efficacy : A study demonstrated that compounds similar to 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives of oxazolidinones, including our compound, exhibited selective cytotoxicity against gastric adenocarcinoma cells (AGS). The IC50 values indicated effective inhibition of cell proliferation at concentrations as low as 50 µM .
- Mechanistic Insights : Flow cytometry analyses indicated that treatment with 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one led to increased apoptosis in AGS cells. This suggests potential applications in cancer therapy alongside its antibacterial properties .
Q & A
Q. What experimental designs optimize combinatorial libraries of fluorinated oxazolidinones?
- Methodology :
- Split-Plot Designs : Vary substituents (e.g., methyl, bromo) at the 3- and 5-positions while keeping the fluorophenyl constant .
- Response Surface Models : Correlate steric parameters (e.g., Taft constants) with reaction yields .
Q. How do fluorinated analogues improve metabolic stability compared to non-fluorinated versions?
Q. What strategies mitigate batch-to-batch variability in chiral purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
